2,2,4,4-Tetramethylthietan-3-one
Overview
Description
2,2,4,4-Tetramethylthietan-3-one: is a sulfur-containing heterocyclic compound with the molecular formula C₇H₁₂OS. It is characterized by a four-membered ring structure with two sulfur atoms and four methyl groups attached to the ring. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thermal Rearrangement: One of the common methods to synthesize 2,2,4,4-Tetramethylthietan-3-one involves the thermal rearrangement of its 1-oxide derivative.
Acetic Anhydride Reaction: Another method involves reacting the compound with acetic anhydride, which yields the acetate derivative as the significant product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis routes mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2,4,4-Tetramethylthietan-3-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidized Derivatives: Oxidation reactions can yield products such as sulfoxides and sulfones.
Substituted Derivatives: Substitution reactions can produce a range of derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry: 2,2,4,4-Tetramethylthietan-3-one is used as a building block in organic synthesis due to its unique ring structure and reactivity. It serves as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, sulfur-containing heterocycles like this compound are often explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylthietan-3-one involves its reactivity with various chemical reagents. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to participate in oxidation, substitution, and other chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
2,2,4,4-Tetramethylthietan-3-one 1-oxide: This compound is a derivative of this compound and undergoes similar thermal rearrangement reactions.
2,2,4,4-Tetramethylthietane: Another sulfur-containing heterocycle with a similar ring structure but without the ketone functional group.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both sulfur atoms and a ketone functional group. This combination of features gives it distinct reactivity and makes it valuable for various chemical transformations.
Properties
IUPAC Name |
2,2,4,4-tetramethylthietan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-6(2)5(8)7(3,4)9-6/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTYEOXWKJSNTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(S1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300218 | |
Record name | 2,2,4,4-tetramethylthietan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58721-01-0 | |
Record name | 58721-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,4,4-tetramethylthietan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2,2,4,4-Tetramethylthietan-3-one 1-oxide is heated in benzene?
A1: Heating this compound 1-oxide in refluxing benzene for 90 minutes leads to a mixture of two ring-expanded products: []
Q2: Can the reaction intermediate be trapped during the thermal rearrangement of this compound 1-oxide?
A2: Yes, introducing silylating agents during the thermal rearrangement allows for trapping the transient sulfenic acid intermediate (5a). This trapping yields the trimethylsilyl derivative (5b). Interestingly, (5b) itself undergoes further thermal rearrangement, ultimately forming the enol ether (13). []
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